Heptane-2,4-dione

Radiopharmaceuticals Technetium-99m Complexes Blood-Brain Barrier Penetration

Heptane-2,4-dione (CAS 7307-02-0), also known as butyrylacetone or 2,4-heptanedione, is a linear aliphatic β-diketone with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It is characterized by a 1,3-dicarbonyl structure that exists in keto-enol tautomerism, with pKa values of 8.43 (keto) and 9.15 (enol) at 25°C.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 7307-02-0
Cat. No. B1265717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptane-2,4-dione
CAS7307-02-0
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCCC(=O)CC(=O)C
InChIInChI=1S/C7H12O2/c1-3-4-7(9)5-6(2)8/h3-5H2,1-2H3
InChIKeyILPNRWUGFSPGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptane-2,4-dione (CAS 7307-02-0): Essential Baseline Data for Scientific Procurement and Research


Heptane-2,4-dione (CAS 7307-02-0), also known as butyrylacetone or 2,4-heptanedione, is a linear aliphatic β-diketone with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol [1]. It is characterized by a 1,3-dicarbonyl structure that exists in keto-enol tautomerism, with pKa values of 8.43 (keto) and 9.15 (enol) at 25°C . Its physical properties include an estimated boiling point of 174°C at 760 mmHg, a flash point of 63.4°C, and a density of approximately 0.926 g/cm³ . As a member of the 1,3-diketone class, this compound serves as a versatile intermediate in organic synthesis, metal coordination chemistry, and analytical applications.

Why Simple 1,3-Diketone Substitution Fails: Heptane-2,4-dione's Specific Chain Length Matters


While β-diketones share a common 1,3-dicarbonyl scaffold, the specific alkyl chain length and substitution pattern of Heptane-2,4-dione (C7) impart unique physicochemical and biological properties that cannot be replicated by shorter-chain analogs like acetylacetone (C5) or hexane-2,4-dione (C6). These differences manifest in measurable parameters such as boiling point, chromatographic retention behavior, and in vivo biodistribution profiles of derived metal complexes [1]. Substituting a generic 1,3-diketone without considering these quantifiable distinctions can lead to suboptimal synthetic yields, inaccurate analytical results, or altered biological activity in radiopharmaceutical applications. The following quantitative evidence demonstrates why Heptane-2,4-dione must be selected based on its specific structural and performance characteristics.

Heptane-2,4-dione (CAS 7307-02-0): Quantifiable Differentiation Data for Procurement Decisions


Superior Brain Uptake of Technetium-99m Complexes: Heptane-2,4-dione vs. Shorter-Chain β-Diketone Ligands

In a direct comparative study, neutral and lipophilic tris(β-diketonato)technetium(III) complexes were synthesized using a series of β-diketone ligands including hexane-2,4-dione, heptane-2,4-dione, heptane-3,5-dione, and octane-3,5-dione. Biodistribution measurements in mice revealed that the complex derived from Heptane-2,4-dione exhibited the highest brain uptake among the tested analogs, achieving 0.82% of the injected dose per gram of brain tissue [1]. This represents a distinct and quantifiable advantage for this specific ligand in the development of brain-permeable technetium-99m radiopharmaceuticals.

Radiopharmaceuticals Technetium-99m Complexes Blood-Brain Barrier Penetration

Distinct Chromatographic Retention: Heptane-2,4-dione's Kovats Index Differentiates it from Other Alkyl 1,3-Diketones

A systematic study of alkyl 1,3-diketones on a DB-5 capillary column established the temperature-dependent Kovats retention indices. At 130°C, Heptane-2,4-dione exhibits a Kovats index of 977.42, which is distinct from closely related analogs: 5-Methyl-2,4-hexanedione (940.17), 2,4-Octanedione (1079.34), and 6-Methyl-2,4-heptanedione (1028.7) [1]. This quantifiable difference in chromatographic behavior directly reflects the compound's unique interaction with the non-polar stationary phase, governed by its specific C7 chain length and structure.

Analytical Chemistry Gas Chromatography Retention Index

Altered Physical Properties: Heptane-2,4-dione's Higher Boiling Point Enables High-Temperature Synthetic Applications

Heptane-2,4-dione possesses a boiling point of 174°C at 760 mmHg, significantly higher than that of the prototypical β-diketone acetylacetone, which boils at approximately 140°C [REFS-1, REFS-2]. This 34°C increase in boiling point is a direct consequence of the extended C7 alkyl chain. While both compounds are 1,3-diketones, this physical property difference dictates their suitability for different reaction conditions, particularly those requiring higher temperatures without solvent loss or compound decomposition.

Organic Synthesis Physical Chemistry Thermal Stability

Heptane-2,4-dione (CAS 7307-02-0): Evidence-Based Research and Industrial Application Scenarios


Radiopharmaceutical Development: Optimizing Brain Uptake of 99mTc Complexes

For research groups developing novel technetium-99m based imaging agents, Heptane-2,4-dione is the preferred ligand when maximal brain penetration is required. Its tris(β-diketonato)technetium(III) complex has demonstrated a superior brain uptake of 0.82% ID/g in murine models, outperforming complexes formed with both shorter (hexane-2,4-dione) and longer chain (octane-3,5-dione) analogs . This specific property makes it a critical component in the design of SPECT tracers targeting central nervous system disorders.

Analytical Method Development: Precise GC Identification Using Established Kovats Indices

Analytical chemists requiring unambiguous identification and quantification of β-diketones in complex sample matrices should utilize Heptane-2,4-dione's well-defined Kovats retention index of 977.42 on DB-5 columns at 130°C . This value, which is clearly differentiated from those of other alkyl 1,3-diketones (e.g., 940.17 for 5-Methyl-2,4-hexanedione and 1079.34 for 2,4-Octanedione), serves as a reliable reference point for gas chromatography method development and validation, ensuring accurate results in fields such as environmental monitoring, flavor analysis, or metabolic studies.

High-Temperature Organic Synthesis: Leveraging Extended Thermal Stability

Synthetic chemists conducting reactions at elevated temperatures, such as certain Claisen condensations, metal-catalyzed couplings, or the preparation of heat-resistant polymers, will find Heptane-2,4-dione's elevated boiling point (174°C vs. 140°C for acetylacetone) to be a significant practical advantage . This property allows for a broader range of solvent-free or high-boiling solvent reaction conditions without loss of the diketone reagent, potentially leading to improved yields and simplified workup procedures compared to using more volatile 1,3-diketones.

Flavor and Fragrance Formulation: Precise Dosing for Citrus and Dairy Notes

For flavorists and fragrance compounders, Heptane-2,4-dione is a key ingredient for achieving specific sensory profiles. It is used to provide mouthfeel in dairy-type flavors and to enhance citrus notes, particularly orange and tangerine. Critically, its effective use requires adherence to a specific recommended dosage range of 0.1 to 10.0 ppm, with a minimum purity of 97.0% . This precise quantitative guidance, derived from industrial application data, ensures reproducible and high-quality flavor outcomes, differentiating it from less-characterized or generic flavor materials.

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